2-((4-Chlorophenyl)(p-tolyl)amino)acetic acid
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Overview
Description
2-((4-Chlorophenyl)(p-tolyl)amino)acetic acid is an organic compound that features a combination of a chlorophenyl group, a tolyl group, and an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)(p-tolyl)amino)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with p-toluidine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)(p-tolyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-((4-Chlorophenyl)(p-tolyl)amino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)(p-tolyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)(p-tolyl)amino)ethanol
- 2-((4-Chlorophenyl)(p-tolyl)amino)propanoic acid
- 2-((4-Chlorophenyl)(p-tolyl)amino)butanoic acid
Uniqueness
2-((4-Chlorophenyl)(p-tolyl)amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14ClNO2 |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-(N-(4-chlorophenyl)-4-methylanilino)acetic acid |
InChI |
InChI=1S/C15H14ClNO2/c1-11-2-6-13(7-3-11)17(10-15(18)19)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
QACZSYLVOVTSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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